![molecular formula C7H11N3O2 B5234155 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine CAS No. 192518-11-9](/img/structure/B5234155.png)
4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine
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Overview
Description
4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine is a heterocyclic compound that features both a morpholine ring and an oxadiazole ring. The presence of these two rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carbonitrile with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime. This intermediate is then reacted with morpholine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of appropriate solvents, catalysts, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to the formation of different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups into the morpholine ring.
Scientific Research Applications
4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to interact with enzymes or receptors in biological systems . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with similar chemical properties.
1,3,4-Oxadiazole: Differing in the position of nitrogen atoms, this compound also exhibits unique chemical and biological activities.
Morpholine Derivatives: Compounds like N-methylmorpholine share the morpholine ring but differ in their substituents and overall structure.
Uniqueness
4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine is unique due to the combination of the oxadiazole and morpholine rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-6-7(9-12-8-6)10-2-4-11-5-3-10/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDQOFVVCVOYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385680 |
Source
|
Record name | 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192518-11-9 |
Source
|
Record name | 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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